molecular formula C21H13BrN4O B2910754 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-51-3

3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2910754
CAS RN: 477853-51-3
M. Wt: 417.266
InChI Key: YNCXKYPQLIMTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their diverse biological activities . This compound is related to 1,2,4-Triazolo[4,3-c]quinazolines, which have been studied for their potential as PCAF inhibitors with anticancer activity .


Synthesis Analysis

The synthesis of quinazoline derivatives, including “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline”, involves various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available resources.

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure, such as [1,2,4]triazolo[4,3-c]quinazolines, have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It’s known that triazole and quinazoline moieties, which are fundamental components of this compound, have shown considerable interest in the field of medicine and drug development . Quinazoline derivatives have been found to play a substantial role in the development of multitarget agents , while 1,2,4-Triazole-containing compounds have been reported for pharmacological properties like anticonvulsants, muscle relaxants .

Biochemical Pathways

Compounds with similar structures have been reported to affect a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Pharmacokinetics

It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

Compounds with similar structures have demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Action Environment

It’s known that the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines .

Future Directions

The future directions for the study and application of “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” and related compounds could involve further exploration of their potential as PCAF inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods and the investigation of their other biological activities could be areas of interest .

properties

IUPAC Name

3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4O/c22-15-12-10-14(11-13-15)19-24-25-20-17-8-4-5-9-18(17)23-21(26(19)20)27-16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXKYPQLIMTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.